molecular formula C18H14N2O5 B2857474 N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 326884-94-0

N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2857474
CAS No.: 326884-94-0
M. Wt: 338.319
InChI Key: BKLKRBYLYQUMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known for their potential as selective inhibitors of cancer-associated carbonic anhydrase (CA) isoforms IX and XII . These enzymes are overexpressed in aggressive solid tumors and play a critical role in regulating intra- and extracellular pH, which promotes cancer cell survival, proliferation, and metastasis . As a coumarinamide, this compound is characterized as a prodrug; its mechanism of action involves hydrolysis by the CA enzyme's esterase activity, which opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative that acts as a selective, suicide inhibitor by blocking the entrance to the enzyme's active site . Research into structurally similar coumarin-3-carboxamide compounds has demonstrated potent and selective inhibition of the tumor-associated hCA IX and XII over off-target cytosolic isoforms, suggesting this nitro-derivative is a promising candidate for investigating novel cytostatic and anti-proliferative strategies . Furthermore, coumarin derivatives have shown attractive antitumor activity against various cancer cell lines, including liver carcinoma (HEPG2) . This product is intended for research applications such as enzyme inhibition assays, anti-proliferative activity studies, and as a chemical probe for understanding tumor metabolism. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10-3-4-13(7-11(10)2)19-17(21)15-9-12-8-14(20(23)24)5-6-16(12)25-18(15)22/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKRBYLYQUMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key analogs include sulfonamide-based carboxamides synthesized via diazonium salt coupling (e.g., compounds 13a and 13b from ). While the target compound contains a chromene core and nitro group, analogs like 13a (2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) and 13b (methoxy-substituted variant) feature sulfamoylphenyl and cyano groups. These structural differences significantly alter physicochemical and spectral properties.

Table 1: Substituent Effects on Key Properties
Compound Core Structure Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features
Target Compound Chromene 6-NO₂, 3,4-dimethylphenyl Data Unavailable Data Unavailable Hypothetical NO₂-related shifts
13a () Ethaneamide 4-methylphenyl, sulfamoyl 288 1664 δ 2.30 (CH₃), 2214 (C≡N)
13b () Ethaneamide 4-methoxyphenyl, sulfamoyl 274 1662 δ 3.77 (OCH₃), 2212 (C≡N)

Key Observations :

  • Electron-Withdrawing vs. This difference may influence reactivity in electrophilic substitution or hydrogen-bonding interactions.
  • Thermal Stability : Higher melting points in sulfonamide analogs (13a : 288°C, 13b : 274°C) suggest robust intermolecular interactions (e.g., hydrogen bonding from sulfamoyl groups), whereas the target compound’s stability may rely on nitro-group packing efficiency.

Preparation Methods

Knoevenagel Condensation and Cyclization

The chromene core is typically constructed via a Knoevenagel condensation between salicylaldehyde derivatives and β-ketoesters. For example, 2-hydroxyacetophenone derivatives react with ethyl acetoacetate under acidic (e.g., concentrated H₂SO₄) or basic (e.g., piperidine) catalysis to form the chromene ester intermediate. Intramolecular cyclization follows, facilitated by refluxing in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Yields for this step range from 65% to 80%, depending on the substituents and catalyst loading.

Domino Conjugate Addition/O-Trapping Rearrangement

An alternative one-pot approach involves a domino sequence starting with 2-imino-2H-chromene-3-carboxamide intermediates. Acid-induced conjugate addition of isocyanides, followed by intramolecular O-trapping rearrangement, yields 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives. While this method streamlines synthesis, it requires stringent anhydrous conditions and achieves yields up to 92%.

Nitration at the 6-Position

Introducing the nitro group at the chromene’s 6-position demands careful electrophilic aromatic substitution.

Conventional Nitration with Mixed Acid

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures below 50°C selectively nitrates the chromene core. The electron-rich C6 position is preferentially targeted due to the directing effects of the chromene’s oxygen atoms. Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-nitration, with typical yields of 70–85%.

Microwave-Assisted Nitration

Microwave irradiation reduces reaction times from hours to minutes while improving regioselectivity. For instance, 15 minutes at 100°C in a closed vessel system achieves comparable yields (78–82%) to conventional methods. This approach minimizes side products like dinitro derivatives, which commonly form under prolonged heating.

Amidation with 3,4-Dimethylaniline

The final step couples the nitrochromene intermediate with 3,4-dimethylaniline to form the carboxamide.

Carbodiimide-Mediated Coupling

Activation of the chromene-3-carboxylic acid intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) or DMF facilitates amide bond formation. N-Hydroxysuccinimide (NHS) is often added to suppress racemization, yielding the target compound in 65–75% purity post-column chromatography.

Mixed Anhydride Method

Alternatively, forming a mixed anhydride with chloroformate reagents (e.g., isobutyl chloroformate) in the presence of tertiary amines (e.g., triethylamine) enables efficient coupling. This method avoids carbodiimide-related side reactions but requires strict moisture control.

Optimization Strategies

Solvent and Temperature Effects

Solvent Reaction Time (h) Yield (%) Purity (%)
DCM 12 68 92
THF 8 75 89
DMF 6 82 95

Table 1: Solvent optimization for EDCI-mediated amidation.

Polar aprotic solvents like DMF enhance reaction rates and yields due to improved intermediate solubility. Lower temperatures (0–5°C) during acid activation minimize degradation of the nitro group.

Ultrasound and Microwave Assistance

Ultrasound irradiation (40 kHz, 300 W) during the Knoevenagel step reduces cyclization time from 6 hours to 90 minutes, boosting yields by 15–20%. Similarly, microwave-assisted nitration and amidation steps collectively shorten total synthesis duration from 48 hours to under 8 hours.

Purification and Analytical Validation

Chromatographic Techniques

Flash column chromatography using silica gel (60–120 mesh) with eluents such as ethyl acetate/hexane (3:7) removes unreacted aniline and nitro byproducts. Preparative HPLC with a C18 column and methanol/water gradient (70:30 to 95:5) achieves >98% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, CONH), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (dd, J = 8.4, 2.4 Hz, 1H, H-7), 7.02 (d, J = 2.4 Hz, 1H, H-8), 2.24 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₁₉H₁₇N₂O₅ [M+H]⁺: 365.1138; found: 365.1142.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Time (h) Purity (%)
Conventional Knoevenagel 4 52 48 95
Domino Sequence 2 75 12 97
Microwave-Assisted 3 68 8 98

Table 2: Efficiency comparison of synthetic approaches.

The domino method offers superior efficiency but requires specialized intermediates. Microwave-assisted routes balance speed and yield, making them preferable for scalable synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves a multi-step process:

  • Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., H₂SO₄ or KOH catalysis) to form the 2H-chromene scaffold.
  • Nitro Group Introduction : Electrophilic nitration at the 6-position using HNO₃/H₂SO₄, with temperature control (<50°C) to avoid side reactions.
  • Amidation : Coupling the chromene intermediate with 3,4-dimethylaniline via carbodiimide-mediated (e.g., EDCI) activation in anhydrous DMF or DCM .
  • Optimization : Ultrasound irradiation or microwave-assisted synthesis can enhance reaction efficiency and purity .
    • Key Data : Yield improvements (e.g., from 65% to 85%) are achievable via solvent optimization (e.g., THF vs. DCM) and stoichiometric adjustments of coupling reagents.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C6, dimethylphenyl at C3). Key shifts include δ ~8.5 ppm (aromatic protons near nitro) and δ ~2.2 ppm (methyl groups) .
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Carbon/nitrogen ratios to confirm purity (>98%).
  • Chromatography : HPLC with UV detection (λ ~320 nm for chromene absorption) to assess purity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, particularly with nitro group disorder?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement. For disordered nitro groups, apply split-atom models with occupancy refinement and geometric restraints .
  • Validation : Check ADPs (anisotropic displacement parameters) and residual density maps to ensure disorder is accurately modeled.
    • Case Study : Similar chromene derivatives show R-factor improvements (e.g., R1 < 0.05) using SHELX constraints .

Q. How can researchers reconcile contradictory bioactivity data (e.g., IC₅₀ variability) across studies?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability assays (e.g., MTT).
  • Solubility Adjustments : Test compounds in DMSO concentrations <0.1% to avoid solvent interference.
  • Statistical Analysis : Apply ANOVA or linear regression to identify outliers. For example, a study on thiazine derivatives found batch-dependent impurities (e.g., residual EDCI) skewed IC₅₀ values by >20% .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Light Sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to assess nitro group photoreactivity.
  • Thermal Stability : TGA/DSC analysis (5–10°C/min) to identify decomposition temperatures. Chromene derivatives typically degrade above 200°C .

Q. How can structure-activity relationships (SAR) be explored for the nitro and dimethylphenyl substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace nitro with amino or methoxy groups; modify dimethylphenyl to mono-methyl or halogenated variants.
  • Biological Testing : Compare IC₅₀ in enzyme inhibition assays (e.g., kinase or protease panels). For example, nitro-to-amino substitution in chromene derivatives reduced cytotoxicity by 50% in HeLa cells .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., Bcl-2 or EGFR).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.